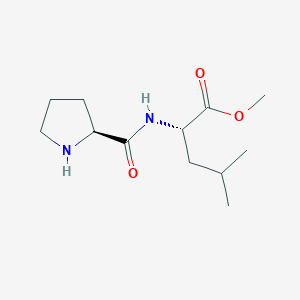
L-Leucine, L-prolyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-prolyl-, methyl ester is a compound that combines the amino acids L-leucine and L-proline with a methyl ester group. This compound is often used in peptide synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucine, L-prolyl-, methyl ester can be synthesized through the esterification of L-leucine and L-proline. The reaction typically involves the use of methanol and a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the amino acids to their methyl ester derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-prolyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
L-Leucine, L-prolyl-, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
L-Leucine, L-prolyl-, methyl ester exerts its effects through several mechanisms:
Receptor-Mediated Endocytosis: The compound is taken up by cells via receptor-mediated endocytosis.
Lysosomal Conversion: Once inside the cell, it is converted into larger oligomers by dipeptidyl peptidase I in lysosomes.
Lysosomal Rupture: The conversion products cause lysosomal rupture, leading to the release of enzymes that induce apoptosis.
Caspase Activation: The release of lysosomal enzymes activates caspase-3-like proteases, leading to DNA fragmentation and cell death.
Comparison with Similar Compounds
L-Leucine, L-prolyl-, methyl ester can be compared with other similar compounds:
L-Leucine methyl ester: Similar in structure but lacks the proline component.
L-Proline methyl ester: Contains proline but not leucine.
L-Leucyl-L-leucine methyl ester: Contains two leucine residues instead of leucine and proline.
These compounds share some chemical properties but differ in their biological activities and applications. This compound is unique due to its combination of leucine and proline, which imparts distinct properties and applications .
Properties
CAS No. |
42382-99-0 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)7-10(12(16)17-3)14-11(15)9-5-4-6-13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m0/s1 |
InChI Key |
HSPZQEUPIFQDCJ-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


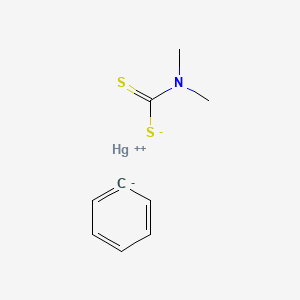

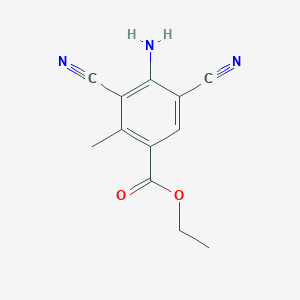
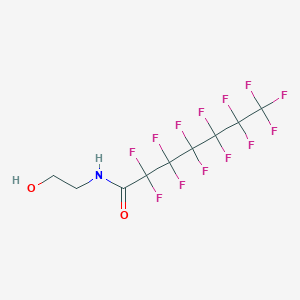
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)

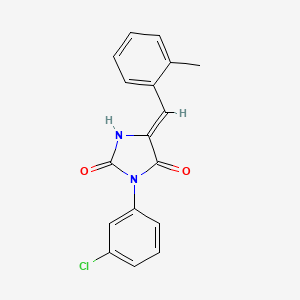
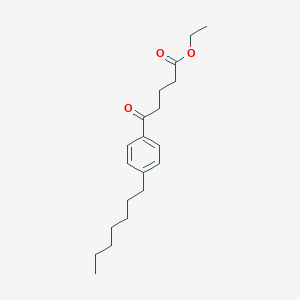
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
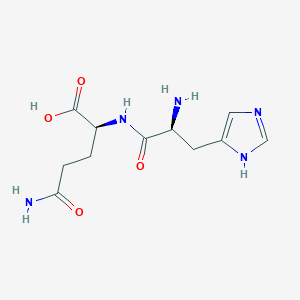
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)
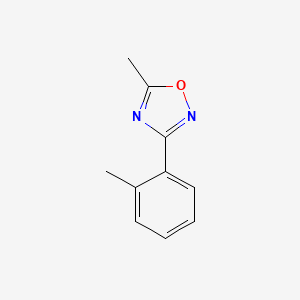
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
